molecular formula C18H24ClNO B3086050 {[2-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride CAS No. 1158470-83-7

{[2-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride

Cat. No.: B3086050
CAS No.: 1158470-83-7
M. Wt: 305.8 g/mol
InChI Key: NHGQFTAJEREXHB-UHFFFAOYSA-N
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Description

{[2-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride is a secondary amine derivative featuring a benzyloxy-substituted phenyl ring and a butylamine moiety. Its molecular formula is C₁₈H₂₂ClNO, with a molecular weight of 303.83 g/mol (calculated). The compound consists of:

  • A 2-(benzyloxy)phenyl group: A phenyl ring substituted at the ortho position with a benzyloxy (-OCH₂C₆H₅) group.
  • A methyl-butylamine chain: A methyl group bridges the phenyl ring to a butylamine (C₄H₉NH-) group, which is protonated as a hydrochloride salt.

This structure confers moderate lipophilicity due to the aromatic benzyloxy group and the aliphatic butyl chain. It is typically used in pharmacological research, particularly in studies targeting neurotransmitter receptors or enzyme inhibitors .

Properties

IUPAC Name

N-[(2-phenylmethoxyphenyl)methyl]butan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO.ClH/c1-2-3-13-19-14-17-11-7-8-12-18(17)20-15-16-9-5-4-6-10-16;/h4-12,19H,2-3,13-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGQFTAJEREXHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC=CC=C1OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride typically involves the reaction of 2-(benzyloxy)benzyl chloride with butylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Acid-Base Reactions

As a hydrochloride salt, this compound readily undergoes acid-base reactions to regenerate the free amine.

Typical Reaction:
C18H24ClNO+NaOHC18H23NO+NaCl+H2O\text{C}_{18}\text{H}_{24}\text{ClNO}+\text{NaOH}\rightarrow \text{C}_{18}\text{H}_{23}\text{NO}+\text{NaCl}+\text{H}_2\text{O}

Conditions:

  • Treatment with aqueous NaOH (1–2 M) at 25–50°C.

  • The free amine can be isolated via extraction with non-polar solvents (e.g., dichloromethane).

Applications:

  • Used to prepare intermediates for Mannich base syntheses.

Nucleophilic Substitution

The benzyloxy group participates in nucleophilic substitution under basic conditions.

Example Reaction:
 Benzyloxy phenyl methyl+Nu Nu substituted phenyl methyl+Benzyl alcohol\text{ Benzyloxy phenyl methyl}+\text{Nu}^-\rightarrow \text{ Nu substituted phenyl methyl}+\text{Benzyl alcohol}

Reagents/Conditions:

  • Strong bases : NaH or K₂CO₃ in polar aprotic solvents (e.g., DMF, THF) .

  • Nucleophiles : Thiols, amines, or alkoxides.

Key Findings:

  • Substitution occurs preferentially at the ortho-position due to steric and electronic effects .

  • Yields for substitution reactions typically range from 50–75% .

Oxidation Reactions

The benzylic position adjacent to the benzyloxy group is susceptible to oxidation.

Oxidation Pathways:

Reagent Product Conditions
KMnO₄ (acidic)2-(Benzyloxy)benzoic acid derivative80–100°C, H₂O/H₂SO₄
CrO₃ (Jones reagent)Ketone intermediate0–25°C, acetone

Experimental Data:

  • Oxidation with KMnO₄ yields >90% conversion but requires careful pH control.

Reduction Reactions

The amine and benzyloxy groups can be reduced under catalytic hydrogenation.

Hydrogenation:
C18H24ClNO+H2Pd CCyclohexylamine derivative+HCl\text{C}_{18}\text{H}_{24}\text{ClNO}+\text{H}_2\xrightarrow{\text{Pd C}}\text{Cyclohexylamine derivative}+\text{HCl}

Conditions:

  • H₂ (1–3 atm), Pd/C (5–10 wt%), ethanol, 25–50°C.

  • Full deprotection of the benzyloxy group occurs within 2–4 hours.

Cyclization and Rearrangement

Under strong basic conditions, this compound undergoes cyclization or Wittig-like rearrangements.

Case Study (St. Andrews Research):

  • Treatment with LDA (lithium diisopropylamide) in THF at −78°C leads to two competing pathways :

    • Wittig rearrangement : Forms a thiophenone-morpholine hybrid (43% yield).

    • Cyclization : Generates a benzofuran derivative (8% yield).

Mechanistic Insight:

  • The reaction pathway depends on the proximity of reactive groups, as confirmed by X-ray crystallography .

Alkylation

The primary amine reacts with alkyl halides to form quaternary ammonium salts.

Example:
R NH2+R XR NH R +HX\text{R NH}_2+\text{R X}\rightarrow \text{R NH R }+\text{HX}

  • Conditions : K₂CO₃, DMF, 60°C.

Acylation

The amine reacts with acyl chlorides or anhydrides to form amides.

Example:
R NH2+AcClR NH Ac+HCl\text{R NH}_2+\text{AcCl}\rightarrow \text{R NH Ac}+\text{HCl}

  • Conditions : Et₃N, CH₂Cl₂, 0°C.

Stability and Reactivity Trends

Factor Impact on Reactivity Reference
pH < 3Protonation of amine stabilizes salt
Presence of H₂OHydrolysis of benzyloxy group
High-temperature (≥100°C)Degradation via C–O bond cleavage

Scientific Research Applications

Pharmaceutical Development

Overview : The compound is being explored for its potential therapeutic effects due to its ability to interact with biological targets.

  • Mechanism of Action : Preliminary studies suggest that this compound may modulate enzyme activities or receptor functions, which is crucial for drug development. The specific interactions and binding affinities are typically assessed through assays such as surface plasmon resonance and molecular docking simulations.
  • Case Study : A study focusing on related compounds indicated that structural modifications could enhance biological activity, suggesting that similar approaches could be applied to {[2-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride).

Organic Synthesis

Overview : This compound serves as a versatile intermediate in various organic synthesis pathways.

  • Synthesis Methods : The synthesis often involves the reaction of 2-(benzyloxy)benzyl chloride with butylamine under controlled conditions. Key parameters include temperature, solvent choice (such as ethanol or methanol), and reaction time to optimize yield and purity.
  • Applications in Synthesis : It is utilized in the development of Mannich bases and other derivatives, which are important in creating complex organic molecules for pharmaceutical applications.

Material Science

Overview : The compound has potential applications in enhancing material properties.

  • Properties Enhancement : Compounds with similar structures have been shown to improve durability and resistance to heat and flame when incorporated into plastics and coatings. This suggests that this compound could similarly enhance material properties.
  • Research Findings : Studies indicate that m-aryloxy phenols exhibit protective effects against oxidative damage, which could be beneficial in developing advanced materials for electronics or protective coatings.

Chemical Sensors

Overview : The compound may be utilized in sensor technology due to its chemical properties.

  • Application in Sensors : Similar compounds have been incorporated into sensor materials, enhancing their performance and efficiency. Research into the specific interactions of this compound with target analytes is ongoing to explore these applications further.

Mechanism of Action

The mechanism of action of {[2-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Key Structural Variations Among Analogues

The following compounds share core structural motifs with the target molecule but differ in substituent positions, chain length, or functional groups:

Compound Name Substituent Position/Group Molecular Formula Molecular Weight (g/mol) Key Differences
{[4-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride Benzyloxy at para position C₁₈H₂₂ClNO 303.83 Altered electronic effects due to para-substitution; may influence receptor binding affinity.
{[2-(Benzyloxy)-3-bromophenyl]methyl}(methyl)amine hydrochloride Bromo at meta position; methylamine chain C₁₅H₁₅BrClNO 348.65 Bromine increases molecular weight and steric hindrance; methylamine reduces lipophilicity.
Butyl[(2,5-dimethoxyphenyl)methyl]amine hydrochloride Dimethoxy groups (2,5-) instead of benzyloxy C₁₃H₂₂ClNO₂ 259.77 Methoxy groups are smaller and less lipophilic than benzyloxy; altered solubility.
2-(2-tert-Butylphenoxy)ethylamine hydrochloride tert-Butylphenoxy; ethyl linker C₁₃H₂₂ClNO 243.78 tert-Butyl group enhances steric bulk; ethyl linker shortens chain length.
{[3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride Benzyloxy at meta position; sec-butyl chain C₁₈H₂₂ClNO 303.83 sec-Butyl introduces branching, potentially affecting metabolic stability.

Physicochemical and Functional Differences

  • Lipophilicity : The benzyloxy group in the target compound increases lipophilicity compared to methoxy or hydroxyl analogues (e.g., ). The butyl chain further enhances this property, favoring membrane permeability.
  • Solubility : Dimethoxy derivatives () exhibit higher aqueous solubility due to reduced aromatic bulk.

Pharmacological Relevance

  • Bromo Analogues : The brominated derivative () has been used in radiolabeling studies for tracer development .
  • Dimethoxy Derivatives : Compounds like are explored as intermediates in antipsychotic drug synthesis due to their balanced solubility and bioavailability .

Biological Activity

The compound {[2-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride is a member of the 2-phenethylamine class, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanism of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H26ClNC_{18}H_{26}ClN, with a molecular weight of 305.86 g/mol. The structure features a benzyloxy group that enhances binding affinity to biological targets, which is crucial for its pharmacological effects.

The mechanism of action involves the interaction of the compound with specific enzymes or receptors. The benzyloxy moiety is believed to facilitate stronger interactions with these targets, leading to modulation of their activity. This modulation can influence various physiological pathways, particularly those related to neurotransmitter systems and pain perception .

Anticancer Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, derivatives with similar functional groups have shown effectiveness against various cancer cell lines, including lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cells. The structure-activity relationship (SAR) analysis suggests that the presence of specific substituents on the aromatic ring can enhance anticancer efficacy .

Neuroprotective Effects

Research indicates that compounds similar to this compound may possess neuroprotective properties. A study on related benzothiazole derivatives demonstrated potent MAO-B inhibitory activity, suggesting potential applications in treating neurodegenerative diseases such as Parkinson's disease. The compound exhibited competitive inhibition with an IC50 value significantly lower than existing treatments .

Case Studies and Experimental Findings

StudyFindingsImplications
Study on MAO-B InhibitionCompound 3h showed IC50 = 0.062 µM for MAO-B inhibitionPotential for Parkinson's disease treatment
SAR Analysis on Cancer Cell LinesEnhanced anticancer activity observed in derivatives with specific substitutionsGuidance for drug design in oncology
Neuroprotective StudyExhibited antioxidant properties and neuroprotective effects in vitroSuggests broader therapeutic potential

Q & A

Q. What are the recommended synthetic routes for {[2-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride, and how can yield be optimized?

The synthesis of tertiary amines like this compound typically involves reductive amination or alkylation of primary/secondary amines. For example:

  • Reductive amination : React 2-(benzyloxy)benzaldehyde with butylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions.
  • N-Alkylation : Use butyl halides or tosylates with a pre-formed benzylamine derivative.

Q. Optimization strategies :

  • Adjust reaction stoichiometry (e.g., excess butylamine to drive alkylation) .
  • Screen catalysts (e.g., palladium for cross-coupling if intermediates require functionalization) .
  • Monitor reaction progress via TLC or HPLC to minimize byproducts .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • HPLC : Assess purity (>98% is typical for research-grade material; retention time and peak symmetry indicate impurities) .
  • NMR :
    • ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm for benzyloxy group), butyl chain protons (δ 0.8–1.6 ppm), and amine protons (broad singlet near δ 2.5–3.5 ppm).
    • ¹³C NMR : Confirm quaternary carbons (e.g., benzyloxy oxygen-linked carbon at δ 70–80 ppm) .
  • Mass spectrometry (HRMS) : Verify molecular ion peak (e.g., [M+H]⁺ for C₁₈H₂₄ClNO⁺) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound in the lab?

  • PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact (reported to cause inflammation or severe irritation) .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (may irritate lungs) .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .

Advanced Research Questions

Q. How can computational modeling aid in predicting the compound’s pharmacological activity?

  • Molecular docking : Simulate interactions with targets like GPCRs or monoamine transporters (e.g., serotonin receptors) using software such as AutoDock Vina.
  • QSAR studies : Correlate structural features (e.g., benzyloxy lipophilicity) with bioactivity data from analogs .
  • ADMET prediction : Use tools like SwissADME to estimate permeability, metabolic stability, and toxicity risks .

Q. What experimental strategies resolve contradictions in receptor binding affinity data?

  • Orthogonal assays : Combine radioligand binding (e.g., ³H-labeled ligands) with functional assays (e.g., cAMP accumulation) to confirm target engagement .
  • Control experiments : Rule out non-specific binding using receptor knockout models or excess cold ligand .
  • Batch variability checks : Compare results across multiple synthesis batches to exclude impurity-driven artifacts .

Q. How can metabolic stability be assessed in vitro, and what modifications improve it?

  • Liver microsome assays : Incubate the compound with NADPH-fortified microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS.
  • Modification strategies :
    • Introduce electron-withdrawing groups on the benzyloxy ring to reduce oxidative metabolism.
    • Replace the butyl chain with cyclopropyl to hinder CYP450-mediated oxidation .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Challenges : Hydrophobic butyl chains and ionic hydrochloride salt may disrupt lattice formation.
  • Solutions :
    • Screen solvents (e.g., ethanol/water mixtures) for slow evaporation.
    • Use counterion exchange (e.g., replace Cl⁻ with PF₆⁻ for better crystallinity) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{[2-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride
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{[2-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride

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